molecular formula C18H20ClN5 B1683974 CCT128930 CAS No. 885499-61-6

CCT128930

Katalognummer: B1683974
CAS-Nummer: 885499-61-6
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: RZIDZIGAXXNODG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCT128930 is a novel ATP-competitive inhibitor of the serine-threonine kinase AKT, also known as protein kinase B. This compound was discovered using fragment- and structure-based approaches and is a potent pyrrolopyrimidine compound. It exhibits high selectivity for AKT over protein kinase A (PKA) by targeting a single amino acid difference . AKT is frequently deregulated in cancer, making it an attractive target for anticancer drug development .

Wirkmechanismus

Target of Action

CCT128930, also known as “4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine”, is a potent, ATP-competitive, and selective inhibitor of Akt2 . Akt2 is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell differentiation, and transcription .

Mode of Action

This compound interacts with Akt2 by competing with ATP, thereby inhibiting the kinase’s activity . This inhibition is achieved by targeting a single amino acid difference, which provides this compound with a 28-fold greater selectivity for Akt2 than the closely related PKA kinase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular survival and metabolism. When Akt2 is inhibited by this compound, it leads to a decrease in the phosphorylation of a range of Akt substrates, consistent with Akt inhibition .

Pharmacokinetics

Pharmacokinetic studies have shown that potentially active concentrations of this compound can be achieved in human tumor xenografts . This compound shows a blood clearance of 0.092L/h and a volume of distribution of 140mL . The pharmacokinetic parameters evaluated in blood water by conventional methods differ significantly from those obtained from blood spot experiments .

Result of Action

This compound exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of Akt substrates in multiple tumor cell lines in vitro . It causes a G1 arrest in PTEN-null U87MG human glioblastoma cells, consistent with Akt pathway blockade . Furthermore, this compound also blocks the phosphorylation of several downstream Akt biomarkers in U87MG tumor xenografts, indicating Akt inhibition in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, for obtaining a higher solubility of this compound, the compound needs to be warmed at 37°C and shaken in an ultrasonic bath for a while . This suggests that temperature and physical agitation can affect the solubility and, therefore, the bioavailability of this compound.

Biochemische Analyse

Biochemical Properties

CCT128930 exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition . It interacts with the AKT2 enzyme, showing a high degree of selectivity (IC50= 6 nM for AKT2) over other kinases such as PKA (IC50= 168 nM) and p70S6K (IC50= 120 nM) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by inducing cell cycle arrest in G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27 and p53 . At higher doses, this compound triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to a vanilloid-like (VL) site, stabilizing the TRPM7 channel in the closed non-conducting state . This binding is accompanied by displacement of a lipid that resides in the VL site in the apo condition .

Temporal Effects in Laboratory Settings

This compound also blocks the phosphorylation of several downstream AKT biomarkers in U87MG tumor xenografts, indicating AKT inhibition in vivo . Antitumor activity was observed with this compound in U87MG and HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts .

Dosage Effects in Animal Models

In animal models, treatment of HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts with this compound (40 mg/kg twice a day dosing × 5 of 7 days) had a profound antitumor effect with complete growth arrest .

Metabolic Pathways

This compound is involved in the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network .

Transport and Distribution

Pharmacokinetic studies established that potentially active concentrations of this compound could be achieved in human tumor xenografts . The PK parameters evaluated in blood water by conventional methods differ significantly to those from the blood spot experiments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CCT128930 wird mithilfe fragment- und strukturbasierter Ansätze synthetisiert. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der öffentlichen Literatur nicht im Detail beschrieben. Sie beinhaltet die Bildung einer Pyrrolopyrimidin-Kernstruktur, die in der medizinischen Chemie ein häufiges Gerüst ist .

Industrielle Produktionsmethoden

Die industriellen Produktionsmethoden für this compound sind in der verfügbaren Literatur nicht explizit dokumentiert. Typischerweise beinhaltet die Produktion solcher Verbindungen großtechnische organische Synthesetechniken, Reinigungsprozesse und strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CCT128930 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

    Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitutionsreagenzien: Wie Halogene oder Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

CCT128930 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

    Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von AKT und ihre nachgeschalteten Auswirkungen zu untersuchen.

    Biologie: Wird in der zellulären und molekularen Biologieforschung eingesetzt, um die Rolle von AKT bei der Zellüberlebensfähigkeit, Proliferation und dem Wachstum zu untersuchen.

    Medizin: Wird als potenzieller Antikrebswirkstoff untersucht, da er in der Lage ist, AKT zu hemmen, das bei Krebs häufig dereguliert ist.

    Industrie: Wird bei der Entwicklung von pharmakodynamischen Markern und Biomarker-Assays für klinische Studien eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es AKT selektiv hemmt. Es bindet an die ATP-Bindungsstelle von AKT und verhindert so dessen Aktivierung und die anschließende Phosphorylierung nachgeschalteter Substrate. Diese Hemmung führt zur Blockade des Phosphatidylinositol-3-Kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR)-Signalwegs, was zu einem verringerten Zellüberleben, einer verringerten Proliferation und einem verringerten Wachstum führt . Die Verbindung hat in verschiedenen humanen Tumorenxenografts eine signifikante Antitumoraktivität gezeigt .

Vergleich Mit ähnlichen Verbindungen

CCT128930 wird mit anderen ähnlichen AKT-Inhibitoren verglichen, wie z. B.:

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Selektivität für AKT gegenüber PKA, die durch die gezielte Ansteuerung eines einzigen Aminosäureunterschieds erreicht wird. Es zeigt auch eine potente antiproliferative Aktivität und wurde zur Entwicklung neuartiger Biomarker-Assays für klinische Studien verwendet .

Liste ähnlicher Verbindungen

Biologische Aktivität

CCT128930 is a novel, selective, and potent inhibitor of the AKT signaling pathway, which plays a critical role in various cancers. This compound has shown significant antitumor activity in preclinical studies, particularly in models of glioblastoma and breast cancer. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions as an ATP-competitive inhibitor of the AKT kinases, specifically targeting AKT2 with high selectivity. The compound binds to a unique site on the AKT protein, which allows it to inhibit phosphorylation at key residues that are crucial for AKT activation. This inhibition leads to downstream effects on various substrates involved in cell proliferation and survival.

Key Findings:

  • Selectivity : this compound exhibits a 28-fold selectivity for AKT2 over PKA and 20-fold over p70S6K, making it a highly specific agent for targeting the AKT pathway .
  • Pharmacodynamics : In vitro studies have demonstrated that this compound induces G1 cell cycle arrest in PTEN-null U87MG glioblastoma cells, indicating effective blockade of the AKT pathway .
  • In Vivo Efficacy : In xenograft models, this compound has shown substantial antitumor effects. For instance, in U87MG and HER2-positive BT474 breast cancer models, treatment resulted in tumor growth inhibition with T/C ratios of 48% and 29%, respectively .

Biological Activity in Cancer Models

This compound has been evaluated across various cancer types, demonstrating its potential as a therapeutic agent.

Cancer TypeModel TypeDose (mg/kg)Tumor Growth Inhibition (%)
GlioblastomaU87MG Xenograft50 (i.p., daily)48
Breast CancerBT474 Xenograft40 (i.p., twice daily)29
OsteosarcomaU2OS and MG-63 CellsVariesDose-dependent inhibition

Case Studies and Research Findings

  • Preclinical Pharmacology : A study highlighted that this compound effectively inhibited phosphorylation of multiple AKT substrates in both in vitro and in vivo settings. For example, significant decreases in phosphorylated PRAS40 were observed in treated mouse whisker follicles .
  • Clinical Relevance : Research indicates that increased levels of phosphorylated AKT (pAKT) serve as biomarkers for sensitivity to therapies targeting the EGFR pathway in breast cancer patients. This suggests that this compound could be beneficial for patients exhibiting high pAKT levels .
  • Selective Inhibition of TRPM7 Channel : Recent studies have also explored the ability of this compound to inhibit the TRPM7 ion channel, which is implicated in cancer cell proliferation. The compound binds selectively to TRPM7 without affecting TRPM6, showcasing its potential for broader therapeutic applications beyond AKT inhibition .

Eigenschaften

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDZIGAXXNODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590818
Record name 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885499-61-6
Record name 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(4-chlorobenzyl)piperidin-4-yl amine hydrochloride (0.060 g, 0.2016 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.031 g, 0.2016 mmol) and triethylamine (0.140 ml, 1.0079 mmol) in n-butanol (2.0 ml) was heated to 100° C. for 24 hours. Concentration and purification by preparative silica TLC gave a white solid (0.034 g, 49%). LC-MS (LCT) m/z 342 [M+H+], Rt 3.25 min.
Name
4-(4-chlorobenzyl)piperidin-4-yl amine hydrochloride
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT128930
Reactant of Route 2
CCT128930
Reactant of Route 3
CCT128930
Reactant of Route 4
CCT128930
Reactant of Route 5
CCT128930
Reactant of Route 6
Reactant of Route 6
CCT128930

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.